molecular formula C21H23NO2 B14193794 2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one CAS No. 920286-97-1

2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one

Cat. No.: B14193794
CAS No.: 920286-97-1
M. Wt: 321.4 g/mol
InChI Key: CIZYYKDGXPCTRO-UHFFFAOYSA-N
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Description

2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran core substituted with a hexylamino group at the 3-position of the phenyl ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one typically involves the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a suitable phenol and a carbonyl compound under acidic or basic conditions.

    Substitution with Hexylamino Group: The introduction of the hexylamino group at the 3-position of the phenyl ring can be achieved through a nucleophilic substitution reaction. This involves the reaction of the benzopyran derivative with hexylamine under appropriate conditions, such as heating in the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer, infections, and inflammatory disorders.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases or transcription factors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one: can be compared with other benzopyran derivatives, such as flavonoids and coumarins, which also exhibit diverse biological activities.

    Flavonoids: These are naturally occurring benzopyran derivatives known for their antioxidant and anti-inflammatory properties.

    Coumarins: Another class of benzopyran derivatives with anticoagulant and antimicrobial activities.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexylamino group enhances its lipophilicity and may improve its ability to interact with biological membranes and targets.

Properties

CAS No.

920286-97-1

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

2-[3-(hexylamino)phenyl]chromen-4-one

InChI

InChI=1S/C21H23NO2/c1-2-3-4-7-13-22-17-10-8-9-16(14-17)21-15-19(23)18-11-5-6-12-20(18)24-21/h5-6,8-12,14-15,22H,2-4,7,13H2,1H3

InChI Key

CIZYYKDGXPCTRO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

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